molecular formula C14H24N2O B12051354 2-methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine

2-methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine

Cat. No.: B12051354
M. Wt: 236.35 g/mol
InChI Key: JQKOCQDMIHHVMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    2-Methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine: is a sterically hindered secondary amine. Its chemical formula is CHNO, and its molecular weight is approximately 235.37 g/mol.

  • The compound features a pyridine ring substituted with a methoxy group (OCH3) at position 2 and an N-(2,4,4-trimethylpentan-2-yl) group at position 3.
  • The steric hindrance due to the bulky substituents makes this compound challenging to access, but it serves as a valuable building block in organic synthesis and medicinal chemistry.
  • Preparation Methods

      Hydroamination Method: Baran and coworkers reported an innovative hydroamination method to access this hindered amine.

      Industrial Production: While industrial-scale production methods are not widely documented, the synthetic route described above can be adapted for larger-scale synthesis.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products formed depend on the reaction conditions and reagents used.

  • Scientific Research Applications

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects depends on its specific application. It could involve interactions with molecular targets, enzymatic pathways, or cellular receptors.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C14H24N2O

    Molecular Weight

    236.35 g/mol

    IUPAC Name

    2-methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine

    InChI

    InChI=1S/C14H24N2O/c1-13(2,3)10-14(4,5)16-11-8-7-9-15-12(11)17-6/h7-9,16H,10H2,1-6H3

    InChI Key

    JQKOCQDMIHHVMN-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)(C)CC(C)(C)NC1=C(N=CC=C1)OC

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.